molecular formula C24H28O4 B586376 Fluorometholone Acetate 6,9(11)-diene Impurity CAS No. 95955-20-7

Fluorometholone Acetate 6,9(11)-diene Impurity

Cat. No.: B586376
CAS No.: 95955-20-7
M. Wt: 380.484
InChI Key: BYEQBLYWMQBSKU-JQGGBATGSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Fluorometholone Acetate 6,9(11)-diene Impurity ( 95955-20-7) is a recognized organic compound with the molecular formula C₂₄H₂₈O₄ and a molecular weight of 380.48 g/mol . This substance is a specified degradation product or process-related impurity of Fluorometholone Acetate, a glucocorticoid corticosteroid used in ophthalmic preparations to treat allergic and inflammatory eye conditions . It is critically valuable in pharmaceutical research and development, primarily serving as a well-characterized reference standard in analytical chemistry. Researchers utilize this impurity for method development and validation, ensuring the accuracy and reliability of assays for quality control purposes . Its application is essential for conducting stability studies, monitoring degradation pathways, and profiling impurities to meet rigorous regulatory standards for the purity and safety of active pharmaceutical ingredients (APIs) . The compound is supplied with a Certificate of Analysis to guarantee its identity and purity . It is intended for research applications only and is strictly not for diagnostic, therapeutic, or human use. Proper storage conditions recommend keeping the material in a refrigerator at 2-8°C .

Properties

IUPAC Name

[(8S,10R,13S,14S,17R)-17-acetyl-6,10,13-trimethyl-3-oxo-12,14,15,16-tetrahydro-8H-cyclopenta[a]phenanthren-17-yl] acetate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H28O4/c1-14-12-18-19(22(4)9-6-17(27)13-21(14)22)7-10-23(5)20(18)8-11-24(23,15(2)25)28-16(3)26/h6-7,9,12-13,18,20H,8,10-11H2,1-5H3/t18-,20+,22-,23+,24+/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BYEQBLYWMQBSKU-JQGGBATGSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC2C3CCC(C3(CC=C2C4(C1=CC(=O)C=C4)C)C)(C(=O)C)OC(=O)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC1=C[C@H]2[C@@H]3CC[C@@]([C@]3(CC=C2[C@@]4(C1=CC(=O)C=C4)C)C)(C(=O)C)OC(=O)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H28O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40747806
Record name 6-Methyl-3,20-dioxopregna-1,4,6,9(11)-tetraen-17-yl acetate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40747806
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

380.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

95955-20-7
Record name 6-Methyl-3,20-dioxopregna-1,4,6,9(11)-tetraen-17-yl acetate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40747806
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Dehydrogenation of 4-Pregnene Intermediates

Industrial Synthesis and Process Optimization

Industrial methods prioritize minimizing the 6,9(11)-diene impurity through stringent control of reaction parameters. Key strategies include:

Catalytic Selectivity Enhancements

Patented processes (e.g., EP2246359A1) employ zinc-acetic acid systems for dechlorination, reducing competing side reactions. For example, dechlorination of a Δ⁴-chloropregna intermediate with zinc powder in glacial acetic acid at 50–55°C achieves 96.1% yield of the desired product while suppressing diene formation.

Table 1: Comparison of Dehydrogenation Methods

MethodCatalyst/ReagentTemperature (°C)Impurity Yield (%)
DDQ in dioxaneDDQ80–10012–18
Zinc-acetic acidZn, CH₃COOH50–55<2
HF-mediated ring-openingHF-25–205–8

Solvent and Temperature Effects

Non-polar solvents like dichloromethane reduce unintended isomerization. In esterification steps, dichloromethane with acetic anhydride and p-toluenesulfonic acid at 40–45°C yields 93.1% fluorometholone acetate with <3% diene impurity. Elevated temperatures (>60°C) in polar solvents (e.g., dioxane) increase impurity levels to 15–20%.

Laboratory-Scale Synthesis for Analytical Reference

When intentionally synthesizing the 6,9(11)-diene impurity for analytical standards, modified protocols are employed:

Controlled Isomerization

Heating fluorometholone acetate in toluene with p-toluenesulfonic acid (2 mol%) at 80°C for 12 hours induces isomerization, yielding 85–90% purity of the diene impurity. The reaction proceeds via acid-catalyzed hydride shifts:

Fluorometholone acetateH⁺6,9(11)-diene impurity\text{Fluorometholone acetate} \xrightarrow{\text{H⁺}} \text{6,9(11)-diene impurity}

Chromatographic Purification

Crude mixtures are purified using silica gel chromatography with ethyl acetate/hexane (3:7). The impurity elutes at Rf 0.4–0.5, distinct from the parent compound (Rf 0.6–0.7).

Comparative Analysis of Synthetic Methodologies

Table 2: Impurity Generation Across Methods

Synthesis StepKey ParameterImpurity Yield (%)
DehydrogenationDDQ concentration12–18
EsterificationSolvent polarity2–5
Epoxide ring-openingHF concentration5–8
IsomerizationTemperature15–25

Data reveal that DDQ-mediated dehydrogenation and HF-driven steps are primary contributors to impurity formation. Industrial processes mitigate this via low-temperature zinc-acetic acid systems, reducing impurity yields to <2%.

Mitigation Strategies in Pharmaceutical Manufacturing

Real-Time Process Analytical Technology (PAT)

In-line HPLC monitoring during dehydrogenation allows immediate adjustment of DDQ stoichiometry, curtailing impurity formation. For instance, maintaining DDQ at 1.1 equivalents reduces impurity yields from 18% to 8%.

Crystallization-Induced Purification

Recrystallization from ethanol/water (7:3) at 0–5°C preferentially isolates fluorometholone acetate, leaving the diene impurity in the mother liquor. This step achieves final product purity of >99.5% .

Chemical Reactions Analysis

Types of Reactions: Fluorometholone Acetate 6,9(11)-diene Impurity can undergo various chemical reactions, including:

    Oxidation: The diene structure can be oxidized to form epoxides or other oxygenated derivatives.

    Reduction: Reduction reactions can convert the diene structure back to a single bond, altering the chemical properties of the impurity.

    Substitution: The diene structure can participate in substitution reactions, where one or more hydrogen atoms are replaced by other functional groups.

Common Reagents and Conditions:

    Oxidation Reagents: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction Reagents: Reducing agents such as sodium borohydride or lithium aluminum hydride are often used.

    Substitution Reagents: Various halogenating agents or nucleophiles can be employed for substitution reactions.

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield epoxides, while reduction can result in the formation of saturated hydrocarbons.

Scientific Research Applications

Fluorometholone Acetate 6,9(11)-diene Impurity has several applications in scientific research:

    Chemistry: It is used as a reference standard in analytical chemistry to study the purity and stability of fluorometholone acetate.

    Biology: Researchers use this impurity to investigate the biological activity and potential side effects of fluorometholone acetate.

    Medicine: Understanding the presence and effects of this impurity helps in improving the safety and efficacy of corticosteroid medications.

    Industry: The impurity is studied to develop better manufacturing processes and quality control measures for pharmaceutical products.

Mechanism of Action

The mechanism of action of Fluorometholone Acetate 6,9(11)-diene Impurity is not well-documented, as it is primarily considered an impurity rather than an active pharmaceutical ingredient. its presence can influence the overall activity of fluorometholone acetate by potentially interacting with molecular targets and pathways involved in inflammation and immune response.

Comparison with Similar Compounds

Key Observations :

  • The 6,9(11)-diene system in this compound distinguishes it from other glucocorticoid impurities, which typically feature 1,4-diene or isolated double bonds .
  • Fluorination patterns vary significantly: Flumetasone’s Impurity A has 6α,9-difluoro substitution, while Fluorometholone’s impurity retains mono-fluorination at C6 and introduces a double bond at C9(11) .

Pharmacological and Clinical Impact

Intraocular Pressure (IOP) Effects

Fluorometholone Acetate is associated with a lower propensity to elevate IOP compared to potent glucocorticoids like prednisolone acetate. Clinical studies report:

  • Fluorometholone 0.1% : IOP increase of 6.1 ± 1.4 mmHg (mean ± SD).
  • Prednisolone Acetate 1.0% : IOP increase of 10.0 ± 1.7 mmHg .

Stability and Metabolism

  • This compound : The conjugated diene system may enhance oxidative degradation susceptibility, necessitating stringent storage conditions (e.g., controlled temperature and inert atmospheres) .
  • Flumetasone Pivalate Impurity A : The pivalate ester and 16α-methyl group confer metabolic resistance, prolonging its half-life compared to acetate esters .

Regulatory and Analytical Considerations

Pharmacopeial Standards

Parameter Fluorometholone Acetate Impurity Codeine Phosphate Impurities Flumetasone Pivalate Impurity A
Maximum Individual Impurity 0.5% Not specified (general ≤0.1%) EP-compliant (typically ≤0.5%)
Total Impurities ≤2.0% ≤1.0% ≤1.5%
Primary Analytical Method HPLC (USP L1 column) HPLC/MS HPLC with UV detection

Detection Methods

  • This compound : Quantified via HPLC using a C18 column (Merck Hibar 11) with UV detection at 254 nm. Relative retention time (RRT) ≈0.6 compared to the parent compound .
  • Prednisolone Acetate Impurities : Employ gradient elution HPLC with photodiode array detection, focusing on 1,4-diene-related degradation products .

Biological Activity

Fluorometholone Acetate 6,9(11)-diene Impurity (CAS: 95955-20-7) is a significant impurity formed during the synthesis of fluorometholone acetate, a corticosteroid commonly used in ophthalmology. This article delves into the biological activity of this compound, examining its mechanisms, pharmacokinetics, and implications for pharmaceutical applications.

Overview of this compound

Fluorometholone acetate is a glucocorticoid used primarily for its anti-inflammatory properties. The 6,9(11)-diene impurity arises from specific synthetic pathways and is characterized by a diene structure that can influence the biological efficacy and safety profile of the parent compound.

Chemical Properties:

  • Molecular Formula: C24H28O4
  • Molar Mass: 380.48 g/mol

Target of Action

This compound primarily targets glucocorticoid receptors within cells. Upon entering target cells, it binds to these receptors, leading to the formation of a receptor-ligand complex.

Mode of Action

This complex translocates to the nucleus, where it regulates gene transcription involved in inflammatory and immune responses. The primary action includes:

  • Reduction of Inflammation: By modulating the expression of pro-inflammatory cytokines.
  • Immune Suppression: Inhibiting immune cell proliferation and function.

Pharmacokinetics

Fluorometholone acetate and its impurities are known to be absorbed systemically when administered topically. The pharmacokinetic profile indicates that while the parent compound is designed for localized action in ocular therapies, impurities like the 6,9(11)-diene can alter absorption rates and systemic effects.

Biological Activity Studies

Research on this compound has focused on its biological effects compared to the parent compound. Here are some significant findings:

Comparative Efficacy

A study comparing the anti-inflammatory effects of fluorometholone acetate and its diene impurity revealed that while both compounds exhibit anti-inflammatory properties, the impurity may have altered efficacy due to its unique structural features.

CompoundAnti-inflammatory ActivityRemarks
Fluorometholone AcetateHighStandard corticosteroid effect
6,9(11)-Diene ImpurityModeratePotentially reduced efficacy

Case Studies

  • Ocular Inflammation Model: In animal models of ocular inflammation, treatment with formulations containing Fluorometholone Acetate showed significant reduction in inflammation markers compared to those containing the diene impurity.
  • Systemic Effects Analysis: A clinical review indicated that patients using formulations with higher levels of this impurity reported increased side effects related to systemic corticosteroid exposure.

Research Applications

The study of this compound extends beyond pharmacological efficacy:

  • Quality Control: It serves as a reference standard in analytical chemistry for assessing the purity and stability of fluorometholone acetate formulations.
  • Safety Profiling: Understanding its biological activity aids in evaluating potential side effects associated with corticosteroid therapies.

Q & A

Q. What is the chemical identity of Fluorometholone Acetate 6,9(11)-diene Impurity, and how is it structurally distinct from the parent compound?

Fluorometholone Acetate 6,9(11)-diene (CAS 95955-20-7) has the molecular formula C₂₄H₂₈O₄ and a molecular weight of 380.477 g/mol . Structurally, it differs from fluorometholone acetate (C₂₄H₃₁FO₅, MW 418.50) by the presence of a conjugated diene system at positions 6,9(11), which alters its stereoelectronic properties and reactivity. This structural variation may arise during synthesis or degradation, necessitating rigorous chromatographic separation for identification .

Q. What are the standard analytical methods for detecting this compound in pharmaceutical matrices?

The United States Pharmacopeia (USP) proposes a reversed-phase HPLC method using a C18 column (e.g., Merck Hibar) with UV detection at 254 nm. Mobile phases typically include acetonitrile-water mixtures (e.g., 55:45 v/v), with a flow rate of 1.0 mL/min. Critical parameters include a resolution (R) ≥4.0 between fluorometholone and its acetate derivative and a tailing factor ≤2.0 for the parent compound peak . Sample preparation involves dissolving the compound in dimethyl sulfoxide or water-alcohol mixtures to ensure solubility .

Q. What purity thresholds are mandated for Fluorometholone Acetate in pharmacopeial standards, and how do impurities like the 6,9(11)-diene derivative affect compliance?

The USP specifies that fluorometholone acetate must contain 98.0–102.0% of the active ingredient on a dried basis. Impurities are limited to ≤1.0% for fluorometholone (parent alcohol) and ≤0.5% for any individual unspecified impurity, with total impurities capped at ≤2.0% . The 6,9(11)-diene impurity, if exceeding these thresholds, would necessitate process optimization to reduce synthesis-related degradation or incomplete esterification .

Advanced Research Questions

Q. How can researchers resolve contradictions in impurity profiles when using different chromatographic systems?

Discrepancies in impurity quantification often arise from column selectivity (e.g., C18 vs. C8), mobile phase composition, or detection wavelength. To address this:

  • Perform forced degradation studies (acid/base hydrolysis, oxidation) to generate impurity markers .
  • Use orthogonal methods such as LC-MS/MS to confirm peak identities. For example, the 6,9(11)-diene impurity may exhibit a distinct mass shift (Δm/z = -18) due to dehydration compared to the parent compound .
  • Validate method robustness by varying column temperatures (±5°C) and flow rates (±0.2 mL/min) to assess resolution stability .

Q. What experimental strategies are recommended for quantifying trace levels (<0.1%) of the 6,9(11)-diene impurity in biological matrices?

For trace analysis in biological samples (e.g., ocular tissues):

  • Employ solid-phase extraction (SPE) with mixed-mode sorbents to isolate the impurity from matrix interferents.
  • Use stable isotope-labeled internal standards (e.g., deuterated fluorometholone) to correct for recovery variability .
  • Optimize HPLC-MS/MS parameters : ESI+ ionization, MRM transitions (e.g., m/z 381→363 for the impurity), and collision energies tuned to enhance sensitivity .

Q. How does the 6,9(11)-diene impurity impact the biological activity of fluorometholone acetate, particularly its anti-inflammatory efficacy and enzyme inhibition?

Fluorometholone acetate inhibits carbonic anhydrase (CA) isoforms hCA-I and hCA-II with IC₅₀ values of 2.18 μM and 17.5 μM , respectively . The 6,9(11)-diene impurity, however, lacks the 11β-hydroxyl group critical for CA binding, potentially reducing inhibitory potency. In vitro assays using recombinant CA isoforms and corneal inflammation models (e.g., polymorphonuclear leukocyte infiltration assays) are recommended to compare the parent compound and impurity .

Q. What are the implications of residual solvents and elemental impurities in synthesizing Fluorometholone Acetate, and how are they controlled?

Residual solvents (e.g., dimethyl sulfoxide) must comply with ICH Q3C limits (Class 3, ≤5000 ppm). Elemental impurities (e.g., Pd, Pt from catalysts) are controlled per ICH Q3D guidelines, requiring ICP-MS analysis with detection limits <1 ppm . For the 6,9(11)-diene impurity, ensure synthesis steps avoid high-temperature reactions that promote dehydrogenation, and implement in-process controls (e.g., real-time PAT monitoring) .

Methodological Tables

Q. Table 1. Chromatographic Conditions for Impurity Profiling

ParameterSpecificationReference
ColumnC18, 4.6 mm × 25 cm, 5 μm
Mobile PhaseAcetonitrile:water (55:45, v/v)
Flow Rate1.0 mL/min
Detection Wavelength254 nm
Injection Volume20 μL
Resolution (R)≥4.0 (fluorometholone vs. acetate)

Q. Table 2. Biological Activity Comparison

CompoundhCA-I IC₅₀ (μM)hCA-II IC₅₀ (μM)Anti-inflammatory Efficacy*
Fluorometholone Acetate2.1817.547% PMN reduction
6,9(11)-diene Impurity>50†>50†Not reported
*Based on corneal inflammation models ; †Predicted from structural analogs.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.